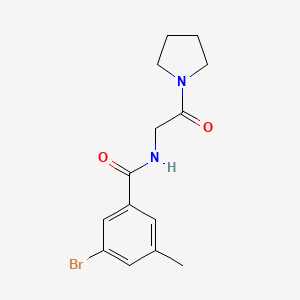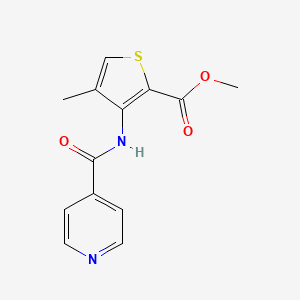
3-bromo-5-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-5-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide, also known as BMEP, is a chemical compound that has been extensively studied for its potential use in scientific research. BMEP has been shown to have a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In
Mechanism of Action
The mechanism of action of 3-bromo-5-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide is not fully understood, but it is thought to involve the modulation of various signaling pathways. This compound has been shown to interact with the dopamine D1 receptor, which is involved in cognitive function and reward processing. This compound has also been shown to inhibit the activity of the enzyme histone deacetylase, which is involved in gene expression and cell proliferation.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects, depending on the specific research application. In studies on the central nervous system, this compound has been shown to improve cognitive function and memory. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells. In inflammation research, this compound has been shown to reduce inflammation and oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using 3-bromo-5-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide in lab experiments is its specificity for certain signaling pathways and receptors. This allows researchers to target specific biological processes and investigate their function. However, one limitation of using this compound is its potential toxicity and side effects, which can vary depending on the specific research application.
Future Directions
There are several future directions for 3-bromo-5-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide research, including further investigation of its potential as a treatment for cognitive disorders and cancer. Additionally, research on the specific signaling pathways and receptors targeted by this compound could lead to the development of more targeted and effective treatments for various diseases. Finally, the development of new synthesis methods and analogs of this compound could lead to the discovery of even more potent and specific compounds for scientific research.
Synthesis Methods
The synthesis of 3-bromo-5-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide involves the reaction of 3-bromo-5-methylbenzoic acid with N-(2-oxo-2-pyrrolidin-1-ylethyl)amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is purified through recrystallization and characterized using various spectroscopic techniques.
Scientific Research Applications
3-bromo-5-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide has been used in a variety of scientific research applications, including studies on the central nervous system, cancer, and inflammation. In the central nervous system, this compound has been shown to have potential as a treatment for cognitive disorders such as Alzheimer's disease and schizophrenia. In cancer research, this compound has been investigated for its ability to inhibit the growth and proliferation of cancer cells. In inflammation research, this compound has been studied for its anti-inflammatory properties.
Properties
IUPAC Name |
3-bromo-5-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2O2/c1-10-6-11(8-12(15)7-10)14(19)16-9-13(18)17-4-2-3-5-17/h6-8H,2-5,9H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRTLKVNJOBLSDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)C(=O)NCC(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(1,5-Dimethylpyrrol-2-yl)-[3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholin-4-yl]methanone](/img/structure/B7662928.png)
![methyl 5-[3-(3,5-dimethyl-1H-pyrazol-4-yl)butanoylamino]-2-methylbenzoate](/img/structure/B7662933.png)

![N-[2-fluoro-5-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]ethanesulfonamide](/img/structure/B7662962.png)


![2,3,6-trifluoro-N-[2-(hydroxymethyl)cycloheptyl]benzamide](/img/structure/B7662981.png)
![(1S)-2,2-dimethyl-N-[2-(3-methylimidazol-4-yl)ethyl]cyclopropane-1-carboxamide](/img/structure/B7662992.png)
![(5-Ethyl-3-methyl-1,2-oxazol-4-yl)-[2-methyl-2-(1-methylpyrazol-4-yl)morpholin-4-yl]methanone](/img/structure/B7662995.png)
![4-[4-(3-Chlorobenzoyl)piperazin-1-yl]pyridine-2-carboxamide](/img/structure/B7662997.png)
![2-[(3-Bromo-5-methylbenzoyl)amino]ethyl carbamate](/img/structure/B7663003.png)

![N-[3-(2,3-dihydro-1-benzofuran-5-yl)phenyl]methanesulfonamide](/img/structure/B7663011.png)
![5-(4-methoxyphenyl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B7663013.png)
